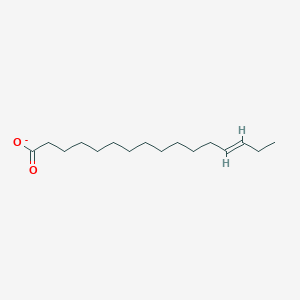
2-Bromo-3-5-dinitroacetophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-3-5-dinitroacetophenone is an organic compound with the molecular formula C8H5BrN2O5. It is a derivative of acetophenone, where the phenyl ring is substituted with bromine and nitro groups. This compound is known for its applications in various chemical reactions and scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Bromo-3-5-dinitroacetophenone can be synthesized through the bromination of 3,5-dinitroacetophenone. The reaction typically involves the use of bromine in the presence of a suitable solvent such as acetic acid. The reaction conditions include maintaining a controlled temperature to ensure the selective bromination at the desired position on the phenyl ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-3-5-dinitroacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The nitro groups can be reduced to amino groups under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation, although this is less common due to the presence of nitro groups which are already in a high oxidation state.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an appropriate solvent.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of various substituted acetophenones.
Reduction: Formation of 2-bromo-3,5-diaminoacetophenone.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
2-Bromo-3-5-dinitroacetophenone is used in several scientific research areas:
Chemistry: As a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Bromo-3-5-dinitroacetophenone involves its interaction with nucleophiles due to the presence of the electron-withdrawing nitro groups and the bromine atom. These interactions can lead to the formation of various derivatives through substitution reactions. The compound can also interact with biological molecules, potentially affecting biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-3-nitroacetophenone
- 2-Bromo-4-nitroacetophenone
- 3,5-Dinitroacetophenone
- 2-Bromo-4-methoxyacetophenone
Uniqueness
2-Bromo-3-5-dinitroacetophenone is unique due to the presence of both bromine and two nitro groups on the phenyl ring.
Eigenschaften
Molekularformel |
C8H5BrN2O5 |
|---|---|
Molekulargewicht |
289.04 g/mol |
IUPAC-Name |
2-bromo-1-(3,5-dinitrophenyl)ethanone |
InChI |
InChI=1S/C8H5BrN2O5/c9-4-8(12)5-1-6(10(13)14)3-7(2-5)11(15)16/h1-3H,4H2 |
InChI-Schlüssel |
FFZHWJYFQXTHCI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


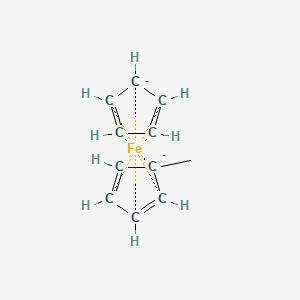
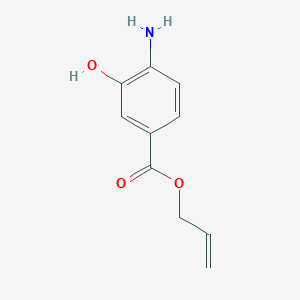
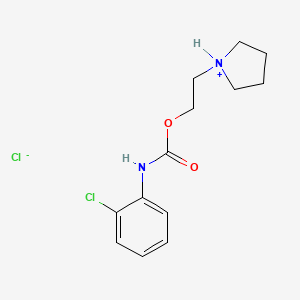
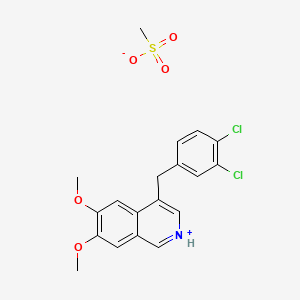
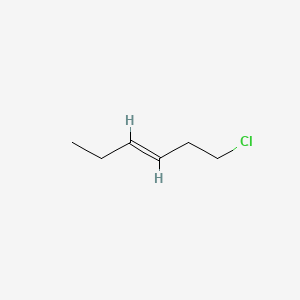
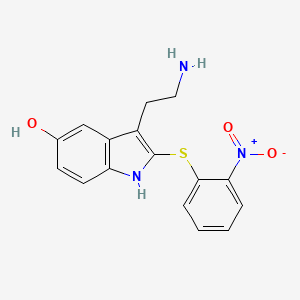
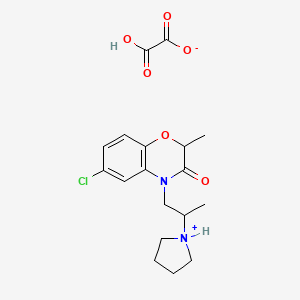
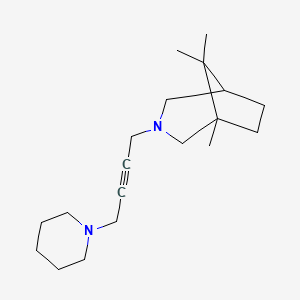
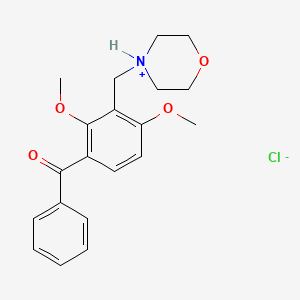
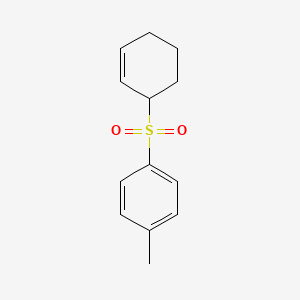


![3-[6-(bromomethyl)-2-pyridinyl]-1,2,4-Thiadiazol-5-amine](/img/structure/B13750648.png)
